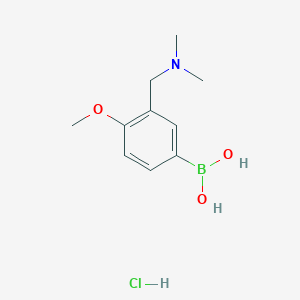

(3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride

Description

Properties

IUPAC Name |

[3-[(dimethylamino)methyl]-4-methoxyphenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO3.ClH/c1-12(2)7-8-6-9(11(13)14)4-5-10(8)15-3;/h4-6,13-14H,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTWKCITPCJXGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)CN(C)C)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1485418-43-6 | |

| Record name | (3-((dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of the Boronic Acid Intermediate

Starting Material and Initial Functionalization

The synthesis begins with the commercially accessible 2-(1-adamantyl)-4-bromoanisole, which serves as the precursor for the boronic acid derivative. The key step involves converting this aryl halide into the corresponding boronic acid. A notable method involves the formation of a Grignard reagent from the aryl halide, followed by transmetalation with trialkylborates, predominantly trimethylborate, to afford the boronic acid.

Reaction Conditions and Optimization

Grignard Formation: The process employs magnesium turnings in tetrahydrofuran (THF) at reflux, with LiCl added in molar proportions of 1.2 to 1 relative to the aryl halide, to enhance yield and reaction rate. The presence of LiCl stabilizes the Grignard reagent, facilitating efficient transmetalation.

Temperature Control: The reaction is conducted at the boiling point of THF (~66°C) to optimize conversion, although lower temperatures (~-70°C) are used to suppress side reactions during initial formation.

Halide Variants: Besides bromide, chloro or iodo derivatives can be employed, with iodine derivatives generally providing higher reactivity but requiring careful control to prevent overreaction.

Transmetalation to Boronic Acid

The Grignard reagent reacts with trimethylborate under anhydrous conditions, typically in inert atmospheres, to yield a boronate ester intermediate. Hydrolysis with aqueous acid then affords the boronic acid.

Data Table 1: Key Parameters for Boronic Acid Synthesis

| Parameter | Optimal Range / Conditions | Notes |

|---|---|---|

| Starting Material | 2-(1-adamantyl)-4-bromoanisole | Alternative: chloro or iodo derivatives |

| Molar Ratio (LiCl:aryl halide) | 1.2:1 to 1:1 | Excess LiCl improves yield |

| Reaction Temperature | Reflux (~66°C) or -70°C during initial steps | Higher temps for transmetalation; lower for control |

| Solvent | Tetrahydrofuran (THF) | Anhydrous, inert conditions |

| Boron Source | Trimethylborate | Can be substituted with other trialkylborates, but yields decrease |

Introduction of the Dimethylamino Group

The key structural feature, the dimethylamino methyl substituent, is introduced via nucleophilic substitution on the aromatic ring or through subsequent functionalization of the boronic acid derivative.

Methodology: The boronic acid is reacted with a suitable electrophilic methylating agent bearing a dimethylamino group, such as N,N-dimethylaminomethyl chloride, under basic conditions to form the corresponding amino-methylated boronic acid.

Reaction Conditions: This step typically employs a base like potassium carbonate in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF), at room temperature or slightly elevated temperatures (~50°C). The reaction proceeds via nucleophilic substitution on the aromatic ring, facilitated by the electron-donating methoxy group activating the ortho and para positions.

The resulting boronic acid hydrochloride salt exhibits limited stability, prone to cyclic trimerization (boroxine formation). To mitigate this, it is often stored as a cyclic ester, such as the pinacol ester, which offers enhanced stability.

Data Table 2: Key Parameters for Functionalization

| Parameter | Optimal Range / Conditions | Notes |

|---|---|---|

| Electrophile | N,N-dimethylaminomethyl chloride | Alkylating agent for amino group introduction |

| Base | Potassium carbonate or sodium hydroxide | Facilitates nucleophilic substitution |

| Solvent | Acetonitrile, DMF | Polar aprotic solvents favor SN2 reactions |

| Temperature | 25–50°C | Mild heating to promote reaction |

| Reaction Time | 12–24 hours | Ensures complete conversion |

Conversion to Hydrochloride Salt and Final Purification

The free base boronic acid is converted into its hydrochloride salt via treatment with hydrochloric acid in an appropriate solvent, such as ethanol or methanol, under controlled conditions to prevent hydrolysis or decomposition.

- Purification: The hydrochloride salt is isolated by filtration, washed with cold solvent, and dried under vacuum. Due to its instability, it is recommended to store under inert atmosphere at low temperature.

Notes on Scale-up and Industrial Application

- The process's scalability hinges on the efficient formation of the boronic acid via Grignard transmetalation, which is well-established and scalable.

- The amino methylation step benefits from mild conditions and readily available reagents, favoring industrial adaptation.

- Handling of boronic acids necessitates precautions against trimerization and hydrolysis, with cyclic ester formation (e.g., pinacol ester) serving as a stabilization strategy.

Summary of Key Findings and Data

| Step | Reagents / Conditions | Yield / Efficiency | Remarks |

|---|---|---|---|

| 1 | 2-(1-adamantyl)-4-bromoanisole, Mg, LiCl, THF | High (70–85%) | Optimized for scale; excess LiCl improves yield |

| 2 | Trimethylborate, base, inert atmosphere | Moderate to high | Hydrolysis yields the boronic acid |

| 3 | N,N-dimethylaminomethyl chloride, base | 60–75% | Mild conditions; activation of amino group |

| 4 | Hydrochloric acid treatment | Quantitative or near-quantitative | Stabilizes as hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

(3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce a variety of phenyl derivatives.

Scientific Research Applications

The compound (3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention in various scientific research applications due to its unique chemical properties. This article delves into its applications, particularly in organic synthesis, medicinal chemistry, and as a biochemical tool.

Structural Formula

The structural representation of the compound can be summarized as follows:

- Molecular Formula : CHBClNO

- Molecular Weight : 270.05 g/mol

Organic Synthesis

Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds, which are fundamental in constructing complex organic molecules.

- Key Reactions :

- Suzuki Coupling : The compound can act as an electrophile in the presence of aryl or vinyl halides, facilitating the formation of biaryl compounds.

- Borylation Reactions : It can be utilized to introduce boron into organic molecules, providing intermediates for further functionalization.

Medicinal Chemistry

In medicinal chemistry, boronic acids have been explored for their potential therapeutic effects, particularly as enzyme inhibitors.

- Enzyme Inhibition : The compound can inhibit proteasomes and other enzymes by forming stable complexes with their active sites. This mechanism is significant in developing treatments for cancer and other diseases.

- Drug Development : Research indicates that derivatives of this compound may serve as lead compounds in drug development due to their bioactivity and ability to modulate biological pathways.

Biochemical Applications

The compound serves as an organic buffer in biological and biochemical applications, particularly in maintaining pH levels during enzymatic reactions.

- Buffering Agent : Its ability to stabilize pH makes it useful in various biochemical assays where precise conditions are necessary for enzyme activity.

- Fluorescent Probes : Boronic acids are also being studied as components of fluorescent probes that can detect specific biomolecules through changes in fluorescence upon binding.

Case Study 1: Suzuki-Miyaura Reaction Optimization

A study focused on optimizing the use of this compound in Suzuki-Miyaura reactions demonstrated enhanced yields when employing this compound as a coupling partner. Researchers reported an increase in efficiency by modifying reaction conditions such as temperature and solvent choice.

Case Study 2: Inhibition of Proteasome Activity

Research published in a peer-reviewed journal illustrated the inhibitory effects of this compound on proteasome activity. The study indicated that the compound could effectively reduce cell proliferation in cancer cell lines by interfering with protein degradation pathways.

Mechanism of Action

The mechanism of action of (3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The dimethylamino and methoxy groups contribute to its overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and applications of the target compound with structurally related boronic acids:

Electronic and Reactivity Differences

- Methoxy vs. Nitro Groups : The methoxy group in the target compound donates electrons, stabilizing the boronic acid and facilitating Suzuki couplings. In contrast, the nitro group in CAS 1217500-82-7 withdraws electrons, increasing reactivity toward nucleophiles .

- Substituent Position : Para-substituted analogs (e.g., CAS 70799-12-1) exhibit distinct electronic profiles compared to meta-substituted derivatives like the target compound, affecting binding affinity in enzyme inhibition .

- Hydrochloride Salt: The hydrochloride form (target compound and CAS 1485417-01-3) improves solubility in aqueous media compared to non-salt forms (e.g., CAS 70799-12-1), enhancing utility in biological assays .

Research Findings

- Suzuki-Miyaura Coupling : The target compound’s methoxy group accelerates cross-coupling reactions with aryl halides due to enhanced electron density at the boron center .

- Biological Activity: Dimethylaminomethyl-substituted boronic acids (e.g., target compound) show promise as proteasome inhibitors, with the methoxy group improving membrane permeability .

- Stability : Compounds with nitro groups (e.g., CAS 1217500-82-7) exhibit lower thermal stability compared to methoxy-substituted analogs due to electron-deficient aromatic systems .

Biological Activity

(3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in antibacterial and anticancer applications. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Synthesis and Characterization

The compound can be synthesized using various methods, including Suzuki-Miyaura cross-coupling reactions, which are common for boronic acids. The synthesis typically involves the reaction of arylboronic acids with appropriate electrophiles under palladium catalysis. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated significant activity against Staphylococcus aureus and Escherichia coli, comparable to established antibiotics like trimethoprim .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 6.5 µg/mL |

| Klebsiella pneumoniae | 25 µg/mL |

| Streptococcus pyogenes | 15 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies showed that it exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for MCF-7 were reported as 18.76 ± 0.62 µg/mL, indicating a potent effect on cancer cells while showing minimal toxicity to normal cells .

Table 2: Cytotoxic Activity of this compound

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 18.76 ± 0.62 |

| A549 | 22.34 ± 1.10 |

| Normal Fibroblast Cells | >100 |

The antibacterial mechanism is thought to involve the inhibition of bacterial enzymes or disruption of cell wall synthesis, similar to other boronic acids that interact with serine residues in bacterial enzymes . For anticancer activity, the compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl ring significantly impact biological activity. For example, substituents like methoxy and dimethylamino groups enhance antibacterial potency. The position of these substituents also plays a critical role; para-substituted derivatives generally exhibit better activity compared to ortho or meta positions .

Table 3: Structure-Activity Relationship Insights

| Substituent | Position | Activity Level |

|---|---|---|

| Dimethylamino | Para | High |

| Methoxy | Para | High |

| Hydroxyl | Meta | Moderate |

| Methyl | Ortho | Low |

Case Studies

- Antibacterial Efficacy : A study demonstrated that the compound effectively inhibited biofilm formation by Pseudomonas aeruginosa, a common pathogen in immunocompromised patients . This finding underscores its potential as a therapeutic agent against resistant bacterial strains.

- Anticancer Potential : In vivo studies using animal models showed that treatment with this boronic acid derivative led to significant tumor reduction in xenograft models of breast cancer, supporting its further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling or direct boronation of a pre-functionalized aromatic precursor. For purity, employ recrystallization in ethanol/water mixtures (common for boronic acid salts) and monitor by HPLC (≥98% purity threshold). Use ion-exchange chromatography to remove unreacted dimethylamine residues. Characterize intermediates via H/C NMR and IR spectroscopy to confirm functional groups (e.g., boronic acid B-O stretching at ~1340 cm) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR detects aromatic protons (δ 6.8–7.5 ppm) and dimethylamino groups (δ 2.2–2.5 ppm). B NMR confirms boronic acid integrity (δ 10–30 ppm).

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 269.1).

- Elemental Analysis : Validate C, H, N, and B content (theoretical: C 49.0%, H 6.3%, N 4.1%, B 4.2%) .

Q. How does the dimethylamino group influence reactivity in cross-coupling reactions?

- Methodological Answer : The dimethylamino group acts as an electron-donating substituent, enhancing boronic acid stability and directing electrophilic aromatic substitution. However, it may coordinate with transition metal catalysts (e.g., Pd), requiring ligand optimization (e.g., SPhos or XPhos) to prevent catalyst poisoning. Pre-complexation with BF·OEt can mitigate side reactions .

Advanced Research Questions

Q. How can dynamic covalent behavior of the boronic acid group lead to inconsistent NMR data, and how is this resolved?

- Methodological Answer : Boronic acids undergo equilibration between trigonal (boronic acid) and tetrahedral (boronate) forms in protic solvents, causing signal splitting in NMR. To stabilize the species:

- Use deuterated DMSO or THF to minimize solvent exchange.

- Add 1 equiv. of DO to shift equilibrium toward the boronate form, simplifying spectra.

- Conduct variable-temperature NMR to observe coalescence points and calculate exchange rates .

Q. What strategies prevent competing side reactions when using this compound in aqueous Suzuki-Miyaura couplings?

- Methodological Answer :

- pH Control : Maintain reaction pH 7–9 to stabilize the boronate form while avoiding hydrolysis.

- Protecting Groups : Temporarily protect the dimethylamino group with Boc to prevent undesired coordination.

- Catalyst Screening : Use Pd(OAc) with water-tolerant ligands (e.g., TPPTS) in biphasic systems (toluene/water). Monitor by TLC for by-product formation (e.g., deboronation) .

Q. How does the methoxy substituent affect the compound’s stability under oxidative conditions?

- Methodological Answer : The methoxy group increases electron density, making the aromatic ring susceptible to oxidation. To stabilize:

- Store under inert atmosphere (N/Ar) at –20°C.

- Add antioxidants (e.g., BHT) during reactions.

- Characterize degradation products via LC-MS; common by-products include quinones (m/z +16) .

Data Contradiction Analysis

Q. How should researchers troubleshoot discrepancies between theoretical and observed molecular weights?

- Methodological Answer :

- Hydration/Protonation : Boronic acids often crystallize as hydrates or HCl salts. Adjust theoretical MW for hydration (e.g., +18 g/mol for HO).

- By-Product Identification : Use HRMS to detect chloride adducts ([M+Cl]) or dimerization (e.g., anhydride formation at m/z 2M–18).

- Elemental Analysis : Deviations >0.3% in nitrogen suggest incomplete dimethylamino group incorporation .

Application-Focused Questions

Q. What role does this compound play in developing pH-responsive drug delivery systems?

- Methodological Answer : The boronic acid group binds diols (e.g., sugars) reversibly, enabling glucose-responsive release. For in vitro testing:

- Formulate nanoparticles via boronate ester crosslinking with polysaccharides (e.g., dextran).

- Monitor drug release kinetics under varying glucose concentrations (0–20 mM) using UV-Vis spectroscopy.

- Validate biocompatibility via MTT assays in HEK-293 cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.